1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine is a complex organic compound that features a piperidine ring substituted with thiophene and ethylthiophene sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Thiophene Groups: Thiophene groups can be introduced via a substitution reaction using thiophene derivatives and suitable catalysts.
Sulfonylation: The ethylthiophene group can be sulfonylated using reagents like sulfonyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene rings, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiol derivatives.
Scientific Research Applications
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine
- 1-((5-Propylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine
- 1-((5-Butylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine
Uniqueness
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine is unique due to the presence of the ethyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4-thiophen-3-ylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S3/c1-2-14-3-4-15(20-14)21(17,18)16-8-5-12(6-9-16)13-7-10-19-11-13/h3-4,7,10-12H,2,5-6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYNTVKHEDCGEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.